N,N'-1,4-butanediylbis(3,4-dimethylbenzamide)
Description
Chemical Formula: C₂₂H₂₈N₂O₂
Molecular Weight: 352.47 g/mol
Structural Features:
Properties
IUPAC Name |
N-[4-[(3,4-dimethylbenzoyl)amino]butyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-15-7-9-19(13-17(15)3)21(25)23-11-5-6-12-24-22(26)20-10-8-16(2)18(4)14-20/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFMNHIEQAASGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCNC(=O)C2=CC(=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,4-butanediylbis(3,4-dimethylbenzamide) typically involves the reaction of 3,4-dimethylbenzoic acid with 1,4-diaminobutane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Activation of 3,4-dimethylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
- Reaction of the activated acid with 1,4-diaminobutane to form the bis-amide linkage.
- Purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,4-butanediylbis(3,4-dimethylbenzamide) may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,4-Butanediylbis(3,4-dimethylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The benzamide groups can participate in substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
N,N’-1,4-Butanediylbis(3,4-dimethylbenzamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in inhibiting specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of N,N’-1,4-butanediylbis(3,4-dimethylbenzamide) involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors or signaling pathways, modulating biological processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Substituent Effects
- Methyl vs. Methoxy Groups: The 3,4-dimethyl substituents in the target compound increase lipophilicity compared to methoxy analogs (e.g., C₂₀H₂₄N₂O₄), which exhibit higher polarity due to electron-donating methoxy groups.
- Hydroxyl vs. Methyl Groups : Kukoamine A (C₂₈H₄₂N₄O₆) contains dihydroxycaffeoyl groups, making it more hydrophilic and suitable for antioxidant applications, unlike the hydrophobic dimethyl groups in the target compound .
Linker Modifications
- Chain Length : Compounds like N,N'-1,5-pentanediylbis-benzamide (C₁₉H₂₂N₂O₂) feature longer linkers, increasing molecular flexibility and altering binding geometries in biological systems .
- Rigidity vs.
Functional Group Variations
- Benzamide vs. Acetamide : Acetamide derivatives (e.g., C₂₀H₂₄N₂O₄) lack aromatic rings, reducing π-π stacking capabilities but improving synthetic accessibility .
- Primary vs. Secondary Amides: N,N'-dibenzoyl-1,4-diaminobutane (C₁₈H₁₈N₂O₂) uses primary amides, which are less stable under acidic conditions compared to the secondary amides in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
